
1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2,3-dihydro-1H-indene-1-carbaldehyde is an organic compound belonging to the indene family It is characterized by a fused ring structure consisting of a benzene ring fused to a cyclopentane ring, with a methyl group and an aldehyde group attached to the cyclopentane ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Methyl-2,3-dihydro-1H-indene-1-carbaldehyde can be synthesized through several methods. One common approach involves the alkylation of 2,3-dihydro-1H-indene with methyl iodide, followed by oxidation of the resulting 1-methyl-2,3-dihydro-1H-indene to form the aldehyde group. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide for the alkylation step, and an oxidizing agent such as pyridinium chlorochromate (PCC) for the oxidation step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions: 1-Methyl-2,3-dihydro-1H-indene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products Formed:
Oxidation: 1-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid.
Reduction: 1-Methyl-2,3-dihydro-1H-indene-1-methanol.
Substitution: 1-Bromo-1-methyl-2,3-dihydro-1H-indene.
科学的研究の応用
1-Methyl-2,3-dihydro-1H-indene-1-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used as an intermediate in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 1-methyl-2,3-dihydro-1H-indene-1-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing specific transformations that can be monitored and studied. The molecular targets and pathways involved vary depending on the context of its use .
類似化合物との比較
1-Methyl-2,3-dihydro-1H-indene-1-carbaldehyde can be compared with other similar compounds such as:
1-Methyl-2,3-dihydro-1H-indene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-Methyl-2,3-dihydro-1H-indene-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
1-Bromo-1-methyl-2,3-dihydro-1H-indene: Similar structure but with a bromine atom substituted for the methyl group.
These comparisons highlight the unique reactivity and applications of this compound, particularly in its ability to undergo various chemical transformations and its utility as a versatile intermediate in organic synthesis.
特性
分子式 |
C11H12O |
|---|---|
分子量 |
160.21 g/mol |
IUPAC名 |
1-methyl-2,3-dihydroindene-1-carbaldehyde |
InChI |
InChI=1S/C11H12O/c1-11(8-12)7-6-9-4-2-3-5-10(9)11/h2-5,8H,6-7H2,1H3 |
InChIキー |
IZEBRYSUNDNECT-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=CC=CC=C21)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B12508233.png)
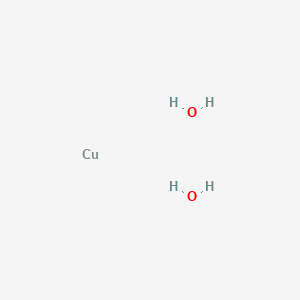
![N-(Dibenzo[b,d]thiophen-2-yl)dibenzo[b,d]furan-2-amine](/img/structure/B12508238.png)
![2,11-bis(4,5-didecylthiophen-2-yl)-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B12508242.png)
![2-Methoxy-5-[3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl]phenylboronic acid](/img/structure/B12508247.png)
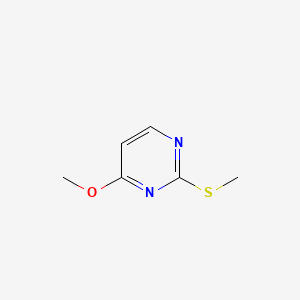
![3,5-dimethyl-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12508256.png)
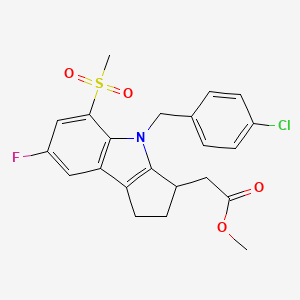
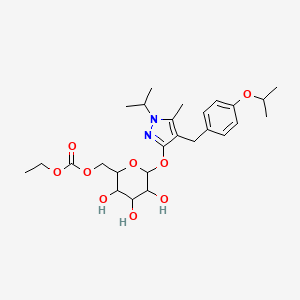
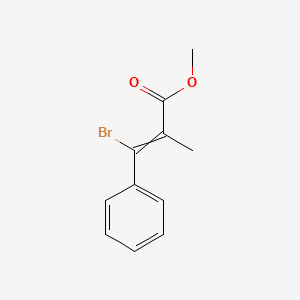
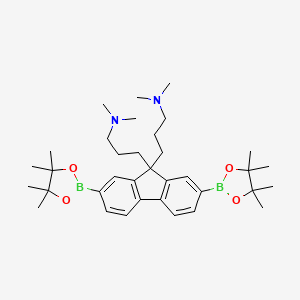
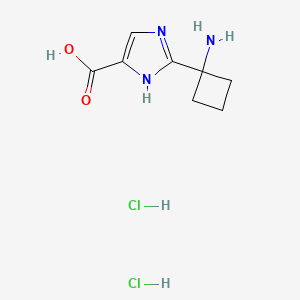
-yl)methanone](/img/structure/B12508296.png)
![2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B12508299.png)
